7-(4-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 7-(4-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Substitution Reactions:
N-alkylation: The N-(3,3,5-trimethylcyclohexyl) group is introduced via N-alkylation reactions, often using alkyl halides or related compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
7-(4-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structure and biological activity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Biological Research: Researchers investigate its effects on biological systems, including its interactions with proteins, nucleic acids, and cellular pathways.
Chemical Biology: The compound is used as a chemical probe to study biological processes and pathways, helping to elucidate mechanisms of action and identify potential therapeutic targets.
Industrial Applications: It may find use in the development of new materials, catalysts, or other industrial products due to its chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to fully elucidate the molecular pathways and targets involved.
Comparison with Similar Compounds
Similar compounds to 7-(4-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a pyridopyrimidine core and exhibit diverse biological activities.
Pyrimido[4,5-d]pyrimidines: These derivatives are structurally similar to purines and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other pyrrolopyrimidine derivatives.
Properties
Molecular Formula |
C28H32N4 |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
7-(4-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H32N4/c1-19-10-12-23(13-11-19)32-17-24(21-8-6-5-7-9-21)25-26(29-18-30-27(25)32)31-22-14-20(2)15-28(3,4)16-22/h5-13,17-18,20,22H,14-16H2,1-4H3,(H,29,30,31) |
InChI Key |
BVHUSVVAAOTSML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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